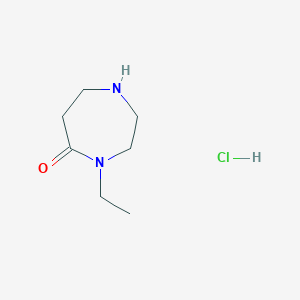![molecular formula C10H14ClNO2S B1399880 Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride CAS No. 1211511-50-0](/img/structure/B1399880.png)
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride
Overview
Description
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is a chemical compound with the empirical formula C9H14ClNS . It is a solid substance . This compound is used as an intermediate in the synthesis of the antiplatelet drug clopidogrel .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-c]pyridine ring, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring . The compound also contains an ethyl ester functional group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.73 . It is a solid substance . The InChI key of the compound is UDOHOSQYCAIDMR-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Properties
Intermediate in Prasugrel Synthesis : This compound is a key intermediate in the synthesis of Prasugrel, an antiplatelet drug. A study detailed its synthesis from ethyl 4-oxopiperidine-1-carboxylate through several chemical reactions, achieving an overall yield of about 25% (Zhong Weihui, 2013).
Phosphine-Catalyzed Annulation : In another research, ethyl 2-methyl-2,3-butadienoate underwent a [4 + 2] annulation with N-tosylimines, forming derivatives of this compound. This study highlighted its potential in organic synthesis, achieving complete regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Cyclization Reactions : A study on the synthesis of 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride through cyclization reactions revealed optimal conditions for its synthesis, with an overall yield of about 87% (Liu Bing-zh, 2013).
Pharmaceutical and Biological Research
Synthesis of Pyrido and Thieno Derivatives : Research focusing on the synthesis of novel pyrido and thieno derivatives using this compound as a starting material explored its utility in creating various fused systems, potentially useful in medicinal chemistry (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).
Anticoagulant Activities : A study synthesized novel ADP receptor antagonists from 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride, demonstrating certain anti-clotting activities, which were better than the control drug Ticlopidine (Liao Shang-ten, 2014).
Synthesis of Thieno Derivatives for Leukemia Cells : Research into the synthesis and cytotoxicity of Thieno[2,3-b]Pyridine derivatives toward sensitive and multidrug-resistant leukemia cells indicates its potential application in cancer treatment (Salah A. Al-Trawneh et al., 2021).
Mechanism of Action
Target of Action
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is primarily used as an intermediate in the synthesis of anti-thrombotic drugs
Mode of Action
It is known to be a key intermediate in the synthesis of anti-thrombotic drugs .
Biochemical Pathways
As an intermediate in the synthesis of anti-thrombotic drugs, it may indirectly influence the biochemical pathways related to blood clotting and platelet aggregation .
Result of Action
The anti-thrombotic drugs it helps synthesize can prevent blood clots and reduce the risk of heart attacks and strokes .
Action Environment
The action environment of this compound is typically a laboratory setting, where it is used as an intermediate in the synthesis of other compounds . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to induce cell cycle arrest, particularly in the G2/M phase, leading to a decrease in cell proliferation . This effect is mediated through the modulation of cell signaling pathways and gene expression. In normal cells, this compound can influence cellular metabolism by altering the activity of metabolic enzymes and affecting the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of various substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into other products, which can have different biological activities . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can induce significant biological responses. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain concentration is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity, as its localization within cells can determine its access to target enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression . The localization of this compound can also affect its stability and degradation, as different cellular environments can have varying effects on its chemical properties .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBGAJBEGRRERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















